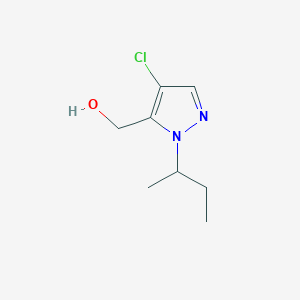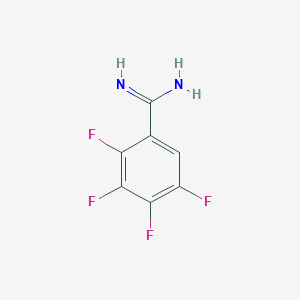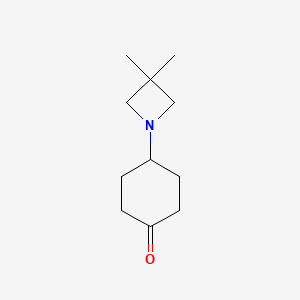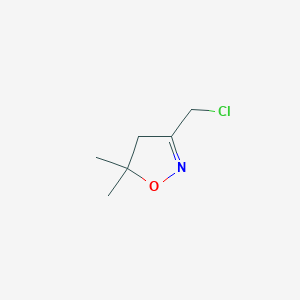![molecular formula C15H14ClN3O2S B2400901 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 1208411-86-2](/img/structure/B2400901.png)
2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
: 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol is an intriguing molecule that has attracted attention for its potential applications in several scientific fields. This compound features a combination of functional groups that make it an interesting target for synthetic chemistry and potential drug development.
准备方法
: The synthesis of 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol generally involves a multi-step process. This typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methylsulfanyl groups. The isoquinolinol moiety is then constructed, often involving complex cyclization reactions. Industrial methods may vary slightly, focusing on optimizing yields and reducing the complexity of the synthesis steps.
化学反应分析
: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. These reactions can produce a range of products, depending on the specific conditions employed. For example, oxidation might convert the methylsulfanyl group to a sulfoxide, while substitution reactions could introduce different halogen atoms.
科学研究应用
: 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol has been explored for its potential use in medicinal chemistry, particularly as a candidate for drug development targeting specific pathways in disease states such as cancer or infectious diseases. Its complex structure allows for a range of interactions at the molecular level, making it suitable for biological research. In addition, it finds applications in material science as a building block for novel polymers and in chemical biology for probing molecular mechanisms.
作用机制
: The activity of this compound is thought to be mediated through its interaction with specific molecular targets. This can involve binding to enzymes or receptors, thereby modulating their activity. The precise mechanism depends on the biological context and the particular system being studied. For example, in cancer research, it might inhibit a crucial enzyme involved in cell proliferation.
相似化合物的比较
: When compared with other compounds such as 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine or 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ethanol, 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol stands out due to its unique hydroxyl group. This functional group can dramatically alter its chemical reactivity and biological activity. Similar compounds lacking this group or with different substituents can exhibit notably different properties and applications.
属性
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-22-15-17-7-12(16)13(18-15)14(21)19-5-4-9-2-3-11(20)6-10(9)8-19/h2-3,6-7,20H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKKEJZYHFNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2400819.png)
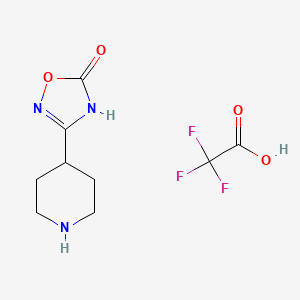
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)
![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)
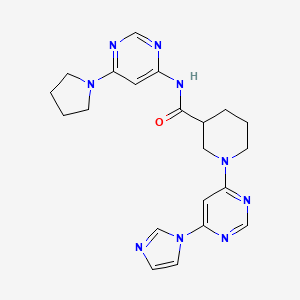
![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)
